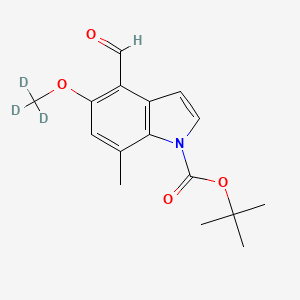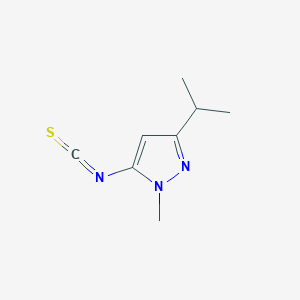![molecular formula C16H10N2 B13907858 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile, also known as 4-cyanostilbene, is an organic compound with the molecular formula C15H11N. It is a derivative of stilbene, characterized by the presence of a cyano group (-CN) attached to the phenyl ring. This compound is known for its applications in various fields, including organic electronics, photochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then subjected to further reactions to introduce the cyano group and the phenylethenyl moiety . Another method involves the use of benzoyl chloride and alkanesulphonamide, followed by a series of reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles, leading to the formation of different products . Additionally, its photophysical properties make it suitable for applications in organic electronics, where it can participate in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-2-Phenylethenyl]benzonitrile: Similar structure but lacks the cyano group.
4-[(E)-1-cyano-2-phenylethenyl]benzene: Similar structure but with different substituents on the phenyl ring.
4-[(E)-1-cyano-2-phenylethenyl]thiophene: Contains a thiophene ring instead of a benzene ring.
Uniqueness
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile is unique due to its combination of the cyano group and the phenylethenyl moiety, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Propiedades
Fórmula molecular |
C16H10N2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10- |
Clave InChI |
XDDAUUXKEGNGIY-YBEGLDIGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



